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molecular formula C9H11Cl4NO2 B8577219 4,6,6,6-Tetrachloro-2-cyano-3,3-dimethylhexanoic acid CAS No. 65676-17-7

4,6,6,6-Tetrachloro-2-cyano-3,3-dimethylhexanoic acid

Cat. No. B8577219
M. Wt: 307.0 g/mol
InChI Key: IVUPBSLRQYWNKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04211720

Procedure details

A solution of 4-chloro-2-cyano-3,3-dimethyl-6,6,6-trichlorohexanoic acid (6.14 g) in dimethyl formamide (12 ml) was stirred at 145° C. for 4 hours under an ammonia atmosphere at initially 5 bar pressure. After release of the pressure the mixture was stirred for another 6 hours at 145° C. After cooling, over 90% of the solvent was flashed off (bath temperature max. 60° C., pressure 12 mmHg). The residue was mixed with toluene and subsequently washed with aqueous hydrochloric acid and aqueous sodium bicarbonate. After drying of the organic phase the solvent was removed under reduced pressure to yield 3.3 g of the required 2-(2,2-dichlorovinyl)-3,3-dimethylcyclopropane nitrile (97% pure, 89% yield).
Quantity
6.14 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
[Compound]
Name
solvent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[CH:2]([CH2:12][C:13]([Cl:16])([Cl:15])Cl)[C:3]([CH3:11])([CH3:10])[CH:4]([C:8]#[N:9])C(O)=O.C1(C)C=CC=CC=1>CN(C)C=O>[Cl:16][C:13]([Cl:15])=[CH:12][CH:2]1[C:3]([CH3:10])([CH3:11])[CH:4]1[C:8]#[N:9]

Inputs

Step One
Name
Quantity
6.14 g
Type
reactant
Smiles
ClC(C(C(C(=O)O)C#N)(C)C)CC(Cl)(Cl)Cl
Name
Quantity
12 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
solvent
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
145 °C
Stirring
Type
CUSTOM
Details
After release of the pressure the mixture was stirred for another 6 hours at 145° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(bath temperature max. 60° C., pressure 12 mmHg)
WASH
Type
WASH
Details
subsequently washed with aqueous hydrochloric acid and aqueous sodium bicarbonate
CUSTOM
Type
CUSTOM
Details
After drying of the organic phase the solvent
CUSTOM
Type
CUSTOM
Details
was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
ClC(=CC1C(C1(C)C)C#N)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 3.3 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 86.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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